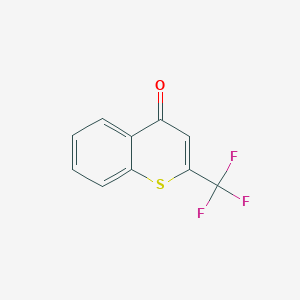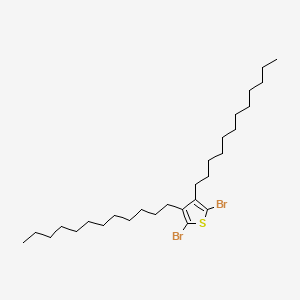
2,5-Dibromo-3,4-didodecylthiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dibromo-3,4-didodecylthiophene is an organic compound with the molecular formula C28H50Br2S. It belongs to the class of thiophenes, which are sulfur-containing heterocycles. This compound is characterized by the presence of two bromine atoms and two long dodecyl chains attached to the thiophene ring. It is used in various scientific research applications, particularly in the field of organic electronics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromo-3,4-didodecylthiophene typically involves the bromination of 3,4-didodecylthiophene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as chloroform or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring efficient purification processes to obtain the desired product in high yield and purity.
化学反応の分析
Types of Reactions
2,5-Dibromo-3,4-didodecylthiophene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as organometallic compounds.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex thiophene derivatives.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in chloroform or dichloromethane.
Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate (K2CO3).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: Formation of various substituted thiophenes.
Coupling: Formation of oligothiophenes or polythiophenes.
Reduction: Formation of 3,4-didodecylthiophene.
科学的研究の応用
2,5-Dibromo-3,4-didodecylthiophene is widely used in scientific research, particularly in the field of organic electronics. Some of its applications include:
Conducting Polymers: It serves as a precursor for the synthesis of conducting polymers used in organic electronic devices.
Organic Photovoltaics: It is used in the development of organic photovoltaic cells for solar energy conversion.
Organic Light-Emitting Diodes (OLEDs): It is utilized in the fabrication of OLEDs for display and lighting applications.
Field-Effect Transistors (FETs): It is employed in the production of organic field-effect transistors for electronic circuits.
作用機序
The mechanism of action of 2,5-Dibromo-3,4-didodecylthiophene in organic electronics involves its ability to form conjugated systems. The presence of the thiophene ring allows for effective π-π stacking interactions, which facilitate charge transport in conducting polymers. The bromine atoms and dodecyl chains influence the solubility and processability of the compound, making it suitable for various applications in organic electronics.
類似化合物との比較
Similar Compounds
- 2,5-Dibromo-3-dodecylthiophene
- 2,5-Dibromo-3-hexylthiophene
- 2,5-Diiodothiophene
Uniqueness
2,5-Dibromo-3,4-didodecylthiophene is unique due to the presence of two long dodecyl chains, which enhance its solubility and processability compared to other similar compounds. This makes it particularly useful in the fabrication of organic electronic devices where solution processing is required.
特性
CAS番号 |
174509-52-5 |
|---|---|
分子式 |
C28H50Br2S |
分子量 |
578.6 g/mol |
IUPAC名 |
2,5-dibromo-3,4-didodecylthiophene |
InChI |
InChI=1S/C28H50Br2S/c1-3-5-7-9-11-13-15-17-19-21-23-25-26(28(30)31-27(25)29)24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3 |
InChIキー |
PTICDQBEEXSPMQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCC1=C(SC(=C1CCCCCCCCCCCC)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4'-[(4-Hydroxyphenyl)methylene]bis(2-cyclohexyl-5-methylphenol)](/img/structure/B14275940.png)

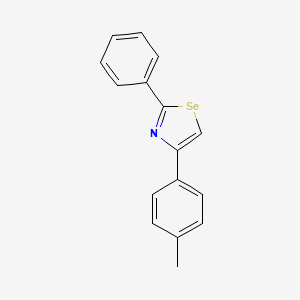
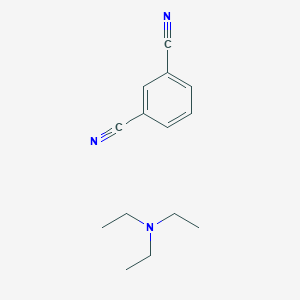
![Benzo[b]thiophene-6-ethanol, 5-nitro-](/img/structure/B14275982.png)
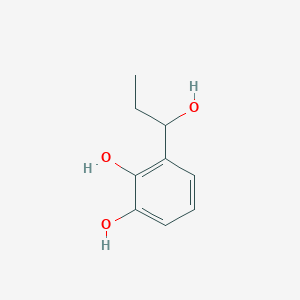

![4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-docosylpyridin-1-ium](/img/structure/B14275990.png)
![7,8-Bis(4-methylphenyl)bicyclo[4.2.1]nona-2,4,7-triene](/img/structure/B14275991.png)

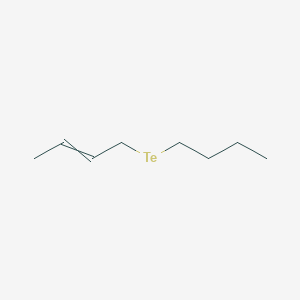
![{1-Hydroxy-3-[methyl(4-phenylbutyl)amino]propane-1,1-diyl}bis(phosphonic acid)](/img/structure/B14276006.png)
![2-[(E)-(1-Aminopropylidene)amino]-N,N,N-trimethylethan-1-aminium iodide](/img/structure/B14276007.png)
